5-Chloro-1,6-naphthyridine
Overview
Description
5-Chloro-1,6-naphthyridine is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a solid substance stored at ambient temperature .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including 5-Chloro-1,6-naphthyridine, has been a topic of interest in the pharmaceutical industry due to their wide-ranging pharmacological activity . Recent synthetic developments have led to a wide range of functionalized 1,6-naphthyridines .
Molecular Structure Analysis
The InChI code for 5-Chloro-1,6-naphthyridine is 1S/C8H5ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H . Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .
Physical And Chemical Properties Analysis
5-Chloro-1,6-naphthyridine is a solid substance stored at ambient temperature .
Scientific Research Applications
Synthesis and Chemical Properties
- A practical and scalable approach was developed for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, using Grignard reagents. This method has shown applicability in the preclinical development of MET-targeting antitumor drug candidates (Wang et al., 2020).
- Solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives has been reported. This method, known as grindstone chemistry, offers an environmentally friendly approach to producing these compounds (Hameed, 2015).
Biomedical Applications
- 1,6-Naphthyridines, including 5-chloro-1,6-naphthyridine, have shown a variety of biomedical applications such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities. However, a full correlation between synthesis and biological activity is still being explored (Lavanya et al., 2021).
- HIV-1 integrase inhibitors based on the 1,6-naphthyridine scaffold have been repositioned for use as cytotoxic agents in cancer therapeutics (Zeng et al., 2012).
- A study on 1,8-naphthyridine sulfonamides evaluated their potential as efflux pump inhibitors against multiresistant Staphylococcus aureus strains, suggesting potential applications in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
Drug Design and Molecular Docking
- New 1,8-naphthyridine-3-carboxylic acid derivatives were synthesized and evaluated for antihistaminic activity. Molecular docking studies were conducted to understand their interactions with biological targets (Gurjar & Pal, 2020).
- The 1,6-naphthyridine motif has been investigated for its potential as a scaffold in the design of c-Met kinase inhibitors, with structure-activity relationship studies highlighting key features for effective Met inhibition (Wang et al., 2013).
Synthesis and Structural Analysis
- The synthesis and analysis of 1,6-naphthyridin-2(1H)-ones, a subfamily of naphthyridines, have been covered, highlighting their diverse biomedical applications and the methods used for their synthesis (Oliveras et al., 2021).
Antimicrobial Activity
- Novel 1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and shown to exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Molecular docking studies supported their potential as anti-infective agents (Gurjar et al., 2020).
Safety And Hazards
5-Chloro-1,6-naphthyridine is classified under the GHS07 category, with the signal word "Warning" . It may cause respiratory irritation, serious eye damage, skin irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Future Directions
The synthesis of 1,6-naphthyridine, especially for 1,6-naphthyridin-4-one derivatives, has attracted continuous interest in the pharmaceutical industry for its wide-ranging pharmacological activity . The future direction of research on 5-Chloro-1,6-naphthyridine may continue to focus on its synthesis and potential applications in various fields, particularly in medicine .
properties
IUPAC Name |
5-chloro-1,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAOVVFKLPOPAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480355 | |
Record name | 5-Chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,6-naphthyridine | |
CAS RN |
23616-32-2 | |
Record name | 5-Chloro-1,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23616-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.